decyl isonicotinate

CAS No.: 93145-74-5

Cat. No.: VC7616070

Molecular Formula: C16H25NO2

Molecular Weight: 263.381

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93145-74-5 |

|---|---|

| Molecular Formula | C16H25NO2 |

| Molecular Weight | 263.381 |

| IUPAC Name | decyl pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-19-16(18)15-10-12-17-13-11-15/h10-13H,2-9,14H2,1H3 |

| Standard InChI Key | FCQDHSSRNVWWOE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCOC(=O)C1=CC=NC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

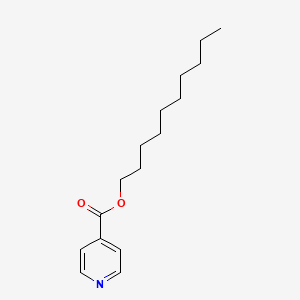

Decyl isonicotinate is an ester formed by the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and decyl alcohol. Its IUPAC name, decyl pyridine-4-carboxylate, reflects this structure, with a pyridine ring substituted at the 4-position by a carboxylate group esterified to a decyl (10-carbon) alkyl chain . The compound’s systematic identity is further confirmed by its SMILES notation:

.

Spectroscopic and Chromatographic Identifiers

The compound’s InChIKey, FCQDHSSRNVWWOE-UHFFFAOYSA-N, provides a unique identifier for database searches . Gas chromatography (GC) analyses using a 5% phenyl methyl siloxane column under programmed temperature conditions (50°C to 290°C) report a retention index of 1908, critical for its identification in analytical workflows .

Synthesis and Production Methods

Patent-Based Innovations

A pivotal patent (WO2005046330A1) highlights decyl isonicotinate as a behavior-modifying agent for insects, particularly Thrips tabaci. The patent underscores the unexpected efficacy of alkyl isonicotinate esters in attracting thrips, contrasting with structurally similar compounds like ethyl nicotinate, which lack such activity .

Physicochemical Properties

Molecular and Thermal Characteristics

With a molecular weight of 263.37 g/mol, decyl isonicotinate’s hydrophobic decyl chain confers limited water solubility but high miscibility with organic solvents. Its GC retention behavior on non-polar columns aligns with its volatility profile, making it amenable to standard chromatographic detection .

Spectroscopic Data

While direct spectral data for decyl isonicotinate are sparse, related compounds such as ethyl isonicotinate exhibit characteristic UV absorbance at (methanol) and distinct -NMR signals for the pyridine ring (δ 8.76–7.84 ppm) and alkyl chain (δ 4.31–1.02 ppm) . These features suggest analogous spectral patterns for the decyl derivative.

Applications in Entomology and Agriculture

Thrips Attraction and Behavioral Modulation

Decyl isonicotinate’s most documented application lies in its role as a semiochemical for Thrips tabaci. Comparative studies in WO2005046330A1 demonstrate that alkyl isonicotinate esters, including the decyl variant, exhibit strong attractant properties. The patent notes that efficacy varies with alkyl chain length, with decyl isonicotinate showing activity comparable to methyl and ethyl analogs .

Table 1: Attractant Activity of Alkyl Isonicotinate Esters Against Thrips tabaci

| Ester Derivative | Alkyl Chain Length | Relative Attractancy |

|---|---|---|

| Methyl | C1 | High |

| Ethyl | C2 | High |

| Decyl | C10 | Moderate to High |

Mechanism of Action

The compound’s mode of action is hypothesized to involve interaction with olfactory receptors in thrips, though exact molecular targets remain uncharacterized. Its structural specificity—contrasted with inactive analogs like ethyl nicotinate—suggests a critical role for the pyridine-4-carboxylate moiety .

Analytical Methodologies

Gas Chromatography (GC)

GC analysis using a 30 m × 0.19 mm ID column with a 5% phenyl methyl siloxane stationary phase and temperature programming (50°C to 290°C) provides a retention index of 1908, essential for qualitative identification .

Research Gaps and Future Directions

While decyl isonicotinate’s insect-attractant properties are established, research into its environmental persistence, non-target organism effects, and synergistic combinations with other semiochemicals is needed. Additionally, mechanistic studies to elucidate its receptor interactions could inform the design of next-generation agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume